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Compound of Interest

Compound Name: NSD2-PWWP1 ligand 1

Cat. No.: B15588960

This guide provides a detailed comparison of the chemical probe UNC6934, a potent and
selective ligand for the PWWP1 domain of NSD2, with other PWWP domain-containing
proteins. The data presented here is intended for researchers, scientists, and drug
development professionals interested in the specificity and potential off-target effects of
targeting this epigenetic reader domain.

Introduction to NSD2 and PWWP Domains

NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1,
is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2).
[1][2] This epigenetic mark is associated with active gene transcription. NSD2 contains multiple
chromatin-reading domains, including two PWWP domains. The N-terminal PWWP domain
(PWWPL1) plays a crucial role in recognizing and binding to H3K36me2/me3-modified
nucleosomes, thereby stabilizing NSD2 at chromatin.[1][3][4][5] Given the involvement of NSD2
in various cancers, its domains have emerged as attractive targets for therapeutic intervention.

[41E61[71I8][°]

UNCG6934 has been developed as a first-in-class chemical probe that selectively binds to the
aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2
nucleosomes.[1][2][3] This guide will focus on the selectivity profile of UNC6934 and another
potent inhibitor, compound 38, against a panel of other human PWWP domains.

Comparative Binding Affinity and Potency
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The following tables summarize the in vitro binding affinity and inhibitory potency of UNC6934
and other relevant compounds against the NSD2-PWWP1 domain and other PWWP-containing
proteins.

Table 1: Binding Affinity and Potency of NSD2-PWWP1 Ligands

Compound Target Domain  Assay Value Reference
UNC6934 NSD2-PWWP1 SPR (Kd) 91+8nM [3][10]
AlphaScreen
NSD2-PWWP1 104 + 13 nM [3][10]
(IC50)
NanoBRET
NSD2-PWWP1 1.23 £ 0.25 M [3][10]
(IC50)
Compound 38 NSD2-PWWP1 TR-FRET (IC50)  0.11 + 0.01 pM [11]
BI-9321 NSD2-PWWP1 - Inactive [12][13]

Table 2: Selectivity Profile of UNC6934 and Compound 38 against Other PWWP Domains

Off-Target

Compound . Assay Outcome Reference
PWWP Domain
15 other human Selective for
UNC6934 _ DSF [1][10]
PWWP domains NSD2-PWWP1
No significant
NSD3-PWWP1 DSF o [1]
stabilization
] Selective for
Compound 38 NSD3-PWWP1 Thermal Shift [11]
NSD2-PWWP1
, Selective for
DNMT3A-PWWP  Thermal Shift [11]
NSD2-PWWP1
ZCWPW1- _ Selective for
Thermal Shift [11]
PWWP NSD2-PWWP1
BI-9321 NSD3-PWWP1 SPR (Kd) 166 nM [12][13][14]
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UNC6934 demonstrates high selectivity for the NSD2-PWWP1 domain over a panel of 15 other
human PWWP domains, as determined by Differential Scanning Fluorimetry (DSF).[1][10] The
structural basis for this selectivity, particularly over the closely related NSD3-PWWP1, lies in
three amino acid differences within the ligand-binding pocket.[1] Similarly, compound 38 shows
remarkable selectivity for NSD2-PWWP1 over other PWWP domains, including NSD3-
PWWHPL1.[11] In contrast, BI-9321 is a potent and selective inhibitor of the NSD3-PWWP1
domain and is inactive against NSD2-PWWP1.[12][13]

Experimental Methodologies

Below are the detailed protocols for the key experiments used to assess the binding, potency,
and selectivity of NSD2-PWWPL1 ligands.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was utilized to measure the inhibitory effect of compounds on the interaction
between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[10]

o Materials: His-tagged NSD2-PWWP1, biotinylated H3K36me2 nucleosomes, Nickel-chelate
acceptor beads, Streptavidin donor beads, 384-well Optiplate.

» Buffer: 150 mM NacCl, 20 mM Tris pH 7.5, 0.01% BSA, 0.01% NP-40, 1 mM DTT.

e Procedure:

[e]

5 uL of the compound (at various concentrations) and 5 pL of His-tagged NSD2-PWWP1
(40 nM) were combined and incubated for 15 minutes at 23°C.

o 5 pL of biotinylated H3K36me2 nucleosomes (10 nM) was added and incubated for 30
minutes at 23°C.

o A mixture of 10 pL of Nickel-chelate acceptor beads (5 pg/mL) and streptavidin donor
beads (20 ug/mL) was added to each well.

o The plate was incubated for 60 minutes at room temperature in the dark.

o The AlphaScreen signal was measured on a PerkinElmer EnVision plate reader (680-nm
laser excitation, 570-nm emission).
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o IC50 values were determined from a 10-point dose-response curve.
2. Differential Scanning Fluorimetry (DSF)

DSF was employed to assess the thermal stabilization of PWWP domains upon ligand binding,

serving as a measure of selectivity.[1][3]

e Principle: This method measures the change in the melting temperature (Tm) of a protein in
the presence of a ligand. A significant increase in Tm indicates direct binding and
stabilization of the protein.

e Procedure:

o PWWP domain proteins were incubated with the test compound (e.g., UNC6934 at 100
1M) or DMSO control.

o Afluorescent dye that binds to unfolded proteins was included in the reaction.
o The temperature was gradually increased, and the fluorescence was monitored.
o The Tm was determined as the temperature at which 50% of the protein is unfolded.

o The change in melting temperature (ATm) between the compound-treated and DMSO-
treated samples was calculated.

3. Surface Plasmon Resonance (SPR)

SPR was used to determine the binding kinetics and affinity (Kd) of UNC6934 to the NSD2-
PWWP1 domain.[3][10]

» Principle: This technique measures the change in the refractive index at the surface of a
sensor chip when a ligand binds to an immobilized protein.

e General Protocol:
o The NSD2-PWWP1 protein is immobilized on the surface of an SPR sensor chip.

o A series of concentrations of the analyte (UNC6934) are flowed over the chip surface.
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o The association and dissociation of the analyte are monitored in real-time by detecting
changes in the SPR signal.

o The resulting sensorgrams are fitted to a binding model to calculate the association rate

constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant
(Kd).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of the NSD2-PWWP1 domain in chromatin biology
and the workflow for assessing ligand cross-reactivity.
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Caption: Role of NSD2-PWWP1 in chromatin regulation and its inhibition by UNC6934.
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Caption: Workflow for assessing the cross-reactivity of NSD2-PWWPL1 ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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